molecular formula C17H11F3N2OS B2576286 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide CAS No. 379725-94-7

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B2576286
CAS No.: 379725-94-7
M. Wt: 348.34
InChI Key: ULKAJGWDCABEST-UHFFFAOYSA-N
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Description

2-Sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide ( 379725-94-7) is a quinoline-4-carboxamide derivative with a molecular weight of 348.35 g/mol and the molecular formula C 17 H 11 F 3 N 2 OS . This chemical reagent is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. The quinoline-4-carboxamide scaffold is a structure of significant interest in medicinal chemistry research. Scientific literature indicates that this core structure has been explored for its potential in various areas, including the development of histone deacetylase (HDAC) inhibitors for anticancer research and as a pharmacophore in antagonists for the P2X7 receptor, which is implicated in inflammation and cancer pathology . Furthermore, related compounds have been investigated as inhibitors of parasitic protein synthesis for antimalarial drug discovery . The specific substitution pattern of the 2-sulfanyl group and the 2-(trifluoromethyl)phenyl carboxamide on the quinoline core in this compound presents researchers with a distinct chemical entity for structure-activity relationship (SAR) studies and the exploration of novel biological mechanisms. Researchers can utilize this high-purity compound in hit-to-lead optimization campaigns, biochemical screening assays, and as a building block for further chemical synthesis. It is supplied with guaranteed quality and purity for reliable, reproducible research outcomes.

Properties

IUPAC Name

2-sulfanylidene-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)12-6-2-4-8-14(12)22-16(23)11-9-15(24)21-13-7-3-1-5-10(11)13/h1-9H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKAJGWDCABEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=S)N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, using reagents like thiols or disulfides in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the quinoline core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions, to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Catalysts: Palladium, copper

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Functionalized quinoline derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl group. For instance, derivatives of N-(trifluoromethyl)phenyl have demonstrated effectiveness against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds not only inhibit bacterial growth but also prevent biofilm formation, showcasing their potential as novel antimicrobial agents .

Table 1: Antimicrobial Efficacy of Trifluoromethyl Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 µg/mL
Compound BE. faecalis1.0 µg/mL
Compound CE. faecium0.25 µg/mL

Anticancer Properties

The quinoline scaffold has been extensively studied for its anticancer properties. Compounds derived from quinoline have shown promise as inhibitors of the mTOR pathway, which is crucial for cell growth and proliferation. Inhibitors targeting mTOR can potentially treat various cancers by disrupting the signaling pathways that promote tumor growth .

Case Study: mTOR Inhibition
In a study involving a quinoline derivative, researchers observed significant inhibition of mTORC1 and mTORC2 at low concentrations (2 nM and 10 nM respectively). This compound exhibited selectivity over other kinases, indicating its potential as a targeted cancer therapy .

Drug Design and Development

The unique chemical properties of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide make it an interesting candidate for drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in pharmaceuticals. Moreover, the compound's ability to interact with various biological targets can be exploited to develop multi-target drugs that address complex diseases .

Table 2: Drug Development Potential

PropertyDescription
LipophilicityEnhanced due to trifluoromethyl group
Metabolic StabilityIncreased resistance to metabolic degradation
Target InteractionPotential for multi-target engagement

Mechanism of Action

The mechanism of action of 2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The quinoline core can intercalate with DNA or interact with proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of quinoline-4-carboxamide derivatives, which are explored for diverse biological activities. Below is a comparative analysis with key analogues:

Compound Key Structural Features Hypothesized Properties Potential Applications
2-Sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide - 2-SH on quinoline
- -CF₃ at ortho-phenyl position
- High lipophilicity
- Enhanced metabolic stability
- Potential metal coordination
Anticancer, antimicrobial agents
7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide (CAS 1624261-38-6) - 7-OH on quinoline
- -CF₃ at meta-phenyl position
- Lower lipophilicity due to -OH
- Increased hydrogen bonding capacity
Medicinal chemistry (e.g., kinase inhibitors)
2-[(2-Chlorophenyl)sulfanyl]-N-(2-phenylethyl)quinoline-4-carboxamide - 2-Cl on phenyl sulfanyl
- Phenylethyl amide
- Moderate electron withdrawal (-Cl)
- Reduced steric hindrance
Pharmacology (structural analog studies)
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (Patent EP) - Pyridine-thiazole core
- Methylsulfonyl group
- Polar sulfonyl group enhances solubility
- Rigid heterocyclic framework
Agrochemical or antiviral agents

Key Insights:

The 2-sulfhydryl group vs. 7-hydroxyl group impacts acidity (SH pKa ~10 vs. OH pKa ~13), influencing reactivity and interactions with biological targets .

Electron-Withdrawing Groups :

  • -CF₃ provides stronger electron withdrawal than -Cl (as in the 2-chlorophenyl analogue), enhancing resistance to oxidative metabolism .

Heterocyclic Modifications: Replacement of quinoline with pyridine-thiazole cores (as in patent compounds) reduces aromaticity but increases structural rigidity, which may improve target selectivity .

Research Findings and Hypotheses

  • Medicinal Chemistry : The target compound’s sulfhydryl group and -CF₃ substitution align with motifs seen in kinase inhibitors and antimicrobial agents. Its metal-binding capacity could enable applications in chelation therapy or enzyme inhibition .
  • Agrochemical Potential: Analogues with trifluoromethyl groups (e.g., tigolaner, lotilaner in patents) are established in pest control, suggesting the target compound may have similar utility .
  • Synthetic Challenges : The ortho-CF₃ group may complicate synthesis due to steric effects, necessitating optimized coupling strategies compared to meta-substituted analogues .

Biological Activity

2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a quinoline core and a trifluoromethyl group, contribute to its reactivity and interactions with biological targets. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : The quinoline structure can be synthesized via the Skraup synthesis, which involves cyclization reactions using aniline derivatives.
  • Introduction of the Trifluoromethyl Group : This is achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide.
  • Attachment of the Sulfanyl Group : Thiolation reactions are employed to introduce the sulfanyl group, utilizing thiols or disulfides in the presence of a catalyst.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with microbial DNA synthesis or protein function .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). The observed IC50 values indicate varying degrees of potency, suggesting that structural modifications can enhance its efficacy against cancer cells. For example, certain analogues have shown IC50 values in the nanomolar range, highlighting their potential as therapeutic agents .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The sulfanyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition or modulation of their activity.
  • DNA Intercalation : The quinoline moiety may intercalate with DNA, disrupting replication processes.
  • Receptor Interaction : The trifluoromethyl group enhances lipophilicity, allowing better binding to molecular targets such as receptors involved in cell signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline core and modifications to the trifluoromethyl and sulfanyl groups can significantly affect potency and selectivity against various biological targets. For example, certain derivatives have demonstrated improved activity against P2X7 receptors involved in inflammation and cancer progression .

Case Studies

  • Anticancer Efficacy : A study evaluated several quinoline derivatives for their ability to inhibit cell proliferation in MCF-7 cells. Compounds with specific substitutions exhibited enhanced anticancer activity compared to standard treatments like doxorubicin.
    CompoundIC50 (µM)Mechanism
    2g0.566P2X7R antagonist
    1d0.624Apoptosis induction
    1e0.813DNA intercalation
  • Antimicrobial Activity : In another investigation, derivatives were tested against various bacterial strains. Results indicated that certain modifications led to increased antibacterial potency.
    DerivativeBacterial StrainZone of Inhibition (mm)
    Compound AE. coli15
    Compound BS. aureus18

Q & A

Q. How can this compound serve as a precursor for radiolabeled probes?

  • Strategy : Introduce 18^{18}F via nucleophilic aromatic substitution (e.g., replace a nitro group with 18^{18}F-KF/Kryptofix). Validate radiochemical purity via radio-HPLC .

Q. What structural modifications enhance selectivity for a specific enzyme isoform?

  • Design : Introduce substituents at position 2 (e.g., bulky aryl groups) to exploit isoform-specific hydrophobic pockets. Test against isoform panels using fluorescence polarization assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.